molecular formula C27H30O5 B12308551 Methyl 2,3,4-tri-O-benzyl ribopyranose CAS No. 18039-25-3

Methyl 2,3,4-tri-O-benzyl ribopyranose

Cat. No.: B12308551
CAS No.: 18039-25-3
M. Wt: 434.5 g/mol
InChI Key: CVWJHEJDZRHTCM-UHFFFAOYSA-N
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Description

Methyl 2,3,4-tri-O-benzyl ribopyranose: is a monosaccharide derivative with the molecular formula C27H30O5 and a molecular weight of 434.5 g/mol . This compound is characterized by the presence of three benzyl groups attached to the ribopyranose ring, making it a key intermediate in the synthesis of various complex molecules, including pharmaceuticals targeting diseases such as cancer and diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-benzyl ribopyranose typically involves the protection of hydroxyl groups in ribopyranose followed by benzylation. The general synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of ribopyranose are protected using suitable protecting groups such as acetyl or benzyl groups.

    Benzylation: The protected ribopyranose is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

    Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-benzyl ribopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include benzyl alcohols, benzyl ethers, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,3,4-tri-O-benzyl ribopyranose has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.

    Biology: The compound is utilized in the study of carbohydrate-protein interactions and the development of glycomimetics.

    Medicine: It plays a crucial role in the synthesis of pharmaceutical compounds targeting diseases like cancer and diabetes.

    Industry: this compound is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-benzyl ribopyranose involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in glycosylation processes, affecting the synthesis and modification of glycoproteins and glycolipids.

    Pathways: It influences pathways related to carbohydrate metabolism and cellular signaling, thereby modulating biological functions and therapeutic effects.

Comparison with Similar Compounds

Methyl 2,3,4-tri-O-benzyl ribopyranose can be compared with other similar compounds such as:

    Methyl 2,3,4-tri-O-benzyl glucopyranoside: Similar structure but derived from glucose instead of ribose.

    Methyl 2,3,4-tri-O-benzyl galactopyranoside: Another similar compound with a galactose backbone.

Uniqueness

The uniqueness of this compound lies in its specific ribose-derived structure, which imparts distinct chemical properties and reactivity compared to its glucose and galactose counterparts.

Properties

IUPAC Name

2-methoxy-3,4,5-tris(phenylmethoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(20-32-27)29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWJHEJDZRHTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295714
Record name methyl 2,3,4-tri-o-benzylpentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18039-25-3
Record name NSC104532
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2,3,4-tri-o-benzylpentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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